4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride
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Overview
Description
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is an organic compound with the molecular formula C9H17NO · HCl. It is also known by other names such as 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride and Triacetonamine hydrochloride . This compound is characterized by its white to off-white crystalline powder form and is soluble in water and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the compound is produced through a series of chemical reactions involving the use of high-purity reagents and solvents. The process often includes steps such as recrystallization from ethanol/ether or acetonitrile to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of piperidine and piperidone, which have applications in different fields .
Scientific Research Applications
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in studies involving redox reactions and electron spin resonance imaging.
Industry: The compound is used in the production of light stabilizers for plastics and rubbers.
Mechanism of Action
The mechanism of action of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride involves its interaction with various molecular targets. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging . The compound’s ability to undergo redox reactions also plays a crucial role in its effectiveness in different applications .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
- Triacetonamine hydrochloride
Comparison: 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and alcohols, and its effectiveness as a stabilizer in polymer chemistry . Compared to its analogs, it offers better performance in certain applications due to its ability to undergo a variety of chemical reactions .
Biological Activity
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often investigated for its pharmacological properties, particularly in relation to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H23ClN2O
- Molecular Weight : 220.77 g/mol
The compound features a piperidine ring substituted with hydroxymethyl and tetramethyl groups, contributing to its unique biological activity profile.
Biological Activity Overview
Research indicates that piperidine derivatives exhibit a range of biological activities including:
- Antiviral Activity : Some studies have shown that piperidine derivatives can inhibit viral replication. For instance, compounds structurally related to 4-Piperidinemethanol have been evaluated for their effectiveness against various viruses such as flaviviruses .
- Melanocortin Receptor Agonism : Piperidine and piperazine derivatives have been explored as melanocortin receptor agonists. These receptors are implicated in several physiological processes including appetite regulation and energy homeostasis .
- Neuropharmacological Effects : The structure of piperidine derivatives allows them to interact with neurotransmitter systems. They may influence dopamine and serotonin pathways, contributing to their potential use in treating neurological disorders .
Antiviral Studies
Recent investigations into the antiviral properties of piperidine derivatives have highlighted the significance of structural modifications on biological activity. For example:
Compound | IC50 Value (μM) | Target |
---|---|---|
Compound 1 | 21.7 | ZVpro (Zika Virus Protease) |
Compound 3 | 4.65 | ZVpro |
Compound 17 | 1.62 | ZVpro |
These findings suggest that specific substitutions on the piperidine ring can enhance antiviral efficacy .
Melanocortin Receptor Studies
Piperidine derivatives have shown promise as melanocortin receptor agonists. In particular:
- Mechanism of Action : These compounds activate melanocortin receptors which may lead to increased energy expenditure and reduced food intake.
- Therapeutic Potential : They are being studied for obesity and metabolic syndrome treatments .
Case Studies
-
Case Study on Antiviral Activity :
A study focused on synthesizing various piperidine analogs revealed that certain modifications significantly improved their potency against viral proteases. The structure-activity relationship (SAR) indicated that longer side chains could enhance binding affinity while maintaining selectivity for viral targets. -
Case Study on Neuropharmacological Effects :
Another research highlighted the effects of piperidine derivatives on neurotransmitter release in animal models. The results demonstrated alterations in dopamine levels, suggesting potential applications in treating conditions such as depression and anxiety.
Properties
CAS No. |
61171-38-8 |
---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-12)6-10(3,4)11-9;/h8,11-12H,5-7H2,1-4H3;1H |
InChI Key |
JODAWCGHVWQBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CO)C.Cl |
Origin of Product |
United States |
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